molecular formula C18H21NO2 B1392266 2-Methyl-5-(4-pentyloxybenzoyl)pyridine CAS No. 1187167-74-3

2-Methyl-5-(4-pentyloxybenzoyl)pyridine

Cat. No.: B1392266
CAS No.: 1187167-74-3
M. Wt: 283.4 g/mol
InChI Key: XTBJTJMOCNHVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(4-pentyloxybenzoyl)pyridine is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a 4-pentyloxybenzoyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-pentyloxybenzoyl)pyridine typically involves the reaction of 2-methyl-5-bromopyridine with 4-pentyloxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-pentyloxybenzoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(4-pentyloxybenzoyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-pentyloxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules such as proteins and nucleic acids, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(4-pentyloxybenzoyl)pyridine is unique due to the presence of the 4-pentyloxybenzoyl group, which imparts distinct chemical and physical properties. This substitution enhances its potential for various applications, particularly in the fields of chemistry and medicine, where specific functional groups are crucial for activity and selectivity .

Properties

IUPAC Name

(6-methylpyridin-3-yl)-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-5-12-21-17-10-8-15(9-11-17)18(20)16-7-6-14(2)19-13-16/h6-11,13H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBJTJMOCNHVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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